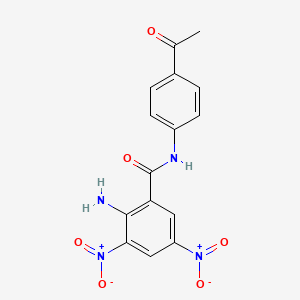
N-(4-acetylphenyl)-2-amino-3,5-dinitrobenzamide
説明
N-(4-acetylphenyl)-2-amino-3,5-dinitrobenzamide, commonly known as DANT, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. DANT belongs to the family of nitroaromatic compounds, which are known for their diverse applications in the fields of medicine, agriculture, and industry. DANT has been extensively studied for its potential use as a diagnostic tool for detecting cancer cells, as well as for its antibacterial and antifungal properties.
作用機序
The mechanism of action of DANT is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. DANT has also been shown to have antimicrobial properties, inhibiting the growth of both gram-positive and gram-negative bacteria.
Biochemical and Physiological Effects
DANT has been shown to have a low toxicity profile in vitro, making it a potential candidate for further development as a diagnostic or therapeutic agent. However, more research is needed to determine the long-term effects of DANT on the human body.
実験室実験の利点と制限
One advantage of using DANT in lab experiments is its high specificity for cancer cells, which allows for more accurate detection and measurement of cancer cells. However, one limitation is the potential for false positives, as DANT may bind to other cells or tissues that have similar properties to cancer cells.
将来の方向性
There are several future directions for research on DANT, including:
1. Further studies on the mechanism of action of DANT to better understand its effects on cancer cells and other microorganisms.
2. Development of new diagnostic tools and therapies based on the properties of DANT.
3. Exploration of the potential use of DANT in agriculture and industry, such as in the development of new antimicrobial agents.
4. Investigation of the long-term effects of DANT on the human body, including its potential toxicity and carcinogenicity.
In conclusion, DANT is a promising compound with potential applications in the fields of medicine, agriculture, and industry. Further research is needed to fully understand its mechanism of action and potential uses, but its unique properties make it a valuable tool for scientific research.
科学的研究の応用
DANT has been studied extensively for its potential use in the diagnosis and treatment of cancer. Research has shown that DANT has a high affinity for cancer cells, making it a potential diagnostic tool for detecting cancer cells in the body. DANT has also been shown to have anticancer properties, inhibiting the growth of cancer cells in vitro.
特性
IUPAC Name |
N-(4-acetylphenyl)-2-amino-3,5-dinitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O6/c1-8(20)9-2-4-10(5-3-9)17-15(21)12-6-11(18(22)23)7-13(14(12)16)19(24)25/h2-7H,16H2,1H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKMJSSQJSLYZRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-2-amino-3,5-dinitrobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![isopropyl 2-(4-{[(2,5-dimethylphenyl)sulfonyl]amino}-1-hydroxy-2-naphthyl)-4,4,4-trifluoro-3-oxobutanoate](/img/structure/B4885841.png)
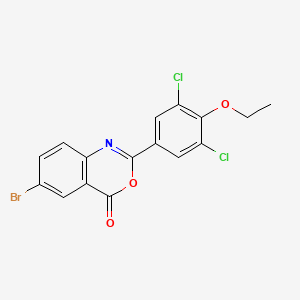
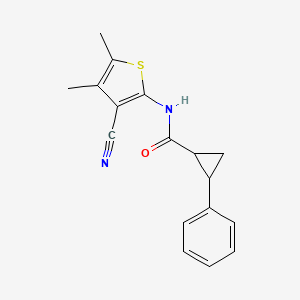
![1-[1-(2,5-dimethyl-3-furoyl)-3-piperidinyl]-4-(4-fluorophenyl)piperazine](/img/structure/B4885873.png)
![ethyl 2-{[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]oxy}butanoate](/img/structure/B4885874.png)
![N-cycloheptyl-2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B4885884.png)
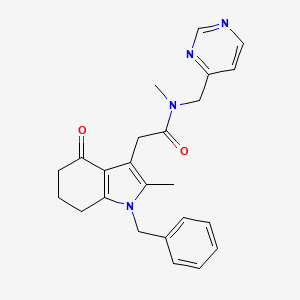
![3-(2-methylphenyl)-N-[(1-methyl-4-piperidinyl)methyl]-N-(2-phenylethyl)propanamide](/img/structure/B4885891.png)
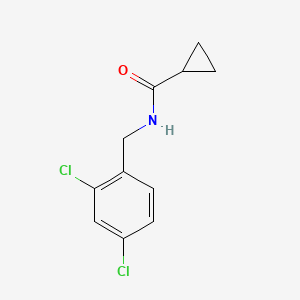
![N-butyl-2-{[N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B4885908.png)
![4-allyl-1-[3-(2-chloro-4-nitrophenoxy)propoxy]-2-methoxybenzene](/img/structure/B4885912.png)
![N-({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)ethanesulfonamide](/img/structure/B4885915.png)
![N~2~-(3-chlorophenyl)-N~1~-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4885918.png)
![1'-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B4885922.png)